molecular formula C26H52O3 B1235503 (R)-2-Hydroxycerotic acid

(R)-2-Hydroxycerotic acid

Cat. No. B1235503
M. Wt: 412.7 g/mol
InChI Key: IFYDZTDBJZWEPK-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-hydroxyhexacosanoic acid is a 2-hydroxy fatty acid that is the (R)-2-hydroxy derivative of hexacosanoic acid. It is a 2-hydroxy fatty acid and a very long-chain fatty acid. It derives from a hexacosanoic acid. It is a conjugate acid of a (R)-2-hydroxyhexacosanoate.

Scientific Research Applications

Enzymatic Production and Bioconversion

  • Biocatalytic Methods for Production : (R)-2-Hydroxybutyric acid, a relative of (R)-2-Hydroxycerotic acid, is an essential building block for antitumor antibiotics and biodegradable polymers. It can be produced using Gluconobacter oxydans, highlighting its potential in biotechnological processes (Gao et al., 2012).
  • Cascade Biocatalysis for Enantioselective Production : An enantioselective cascade biocatalysis using recombinant Escherichia coli strains can efficiently produce enantiopure 2-hydroxy acids, a category including (R)-2-Hydroxycerotic acid, demonstrating potential in pharmaceutical and fine chemical synthesis (Xue et al., 2016).

Microbial Biosynthesis and Screening

  • Microbial Biosynthesis of Hydroxy Acids : Utilizing Beauveria bassiana mutants, researchers developed a high-throughput screening method to enhance the biosynthesis of hydroxy acids, relevant to (R)-2-Hydroxycerotic acid production (Zhou et al., 2019).
  • Screening of Fungi for Hydroxylation Activity : A novel 96-well microplate assay method was developed to screen fungi capable of hydroxylating compounds to produce hydroxy acids, offering potential for large-scale production of compounds like (R)-2-Hydroxycerotic acid (Zhou et al., 2020).

Medical Applications and Biochemical Analysis

  • Influence on Tumor Metabolism and Apoptosis : (R)-2-Hydroxyglutarate, closely related to (R)-2-Hydroxycerotic acid, affects mitochondrial functions and apoptosis resistance, shedding light on the potential medical applications of hydroxy acids (Li et al., 2015).
  • Immunometabolic Effects of 2-Hydroxyglutarate : Similar to (R)-2-Hydroxycerotic acid, 2-hydroxyglutarate impacts CD8+ T-cell differentiation and anti-tumor capacity, suggesting possible immunological applications of hydroxy acids (Tyrakis et al., 2016).
  • Integration in Disease Monitoring : The study of 2-hydroxyglutarate in IDH-mutant glioma offers insights into the potential of similar compounds like (R)-2-Hydroxycerotic acid in disease monitoring through MR imaging (de la Fuente et al., 2016).

Biochemical Production and Analysis

  • Production of Hydroxy Acids in Plants : The expression of fatty acid-modifying enzymes in plants for hydroxy fatty acid production, relevant to (R)-2-Hydroxycerotic acid, offers insights into industrial applications (Burgal et al., 2008).

properties

Molecular Formula

C26H52O3

Molecular Weight

412.7 g/mol

IUPAC Name

(2R)-2-hydroxyhexacosanoic acid

InChI

InChI=1S/C26H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(27)26(28)29/h25,27H,2-24H2,1H3,(H,28,29)/t25-/m1/s1

InChI Key

IFYDZTDBJZWEPK-RUZDIDTESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)O)O

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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